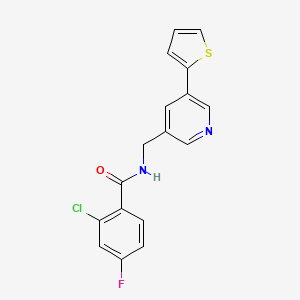

2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-15-7-13(19)3-4-14(15)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBZQQLOGWCBOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Thiophene-Pyridine Moiety: The thiophene-pyridine moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene-pyridine boronic acid or halide.

Final Assembly: The final step involves the coupling of the benzamide core with the thiophene-pyridine moiety under suitable conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloro and fluoro substituents on the benzamide ring enable nucleophilic aromatic substitution (NAS):

- Chloro Replacement : Reacts with amines (e.g., piperazine) under Pd catalysis to form secondary amides (source , ).

- Fluoro Stability : Fluorine remains inert under mild conditions but undergoes displacement with strong bases (e.g., KOtBu) at elevated temperatures (source, ).

Table 2: Substitution Reactivity

| Position | Reactivity | Example Reaction | Product |

|---|---|---|---|

| Chloro (C-2) | Moderate | With morpholine, 100°C, 12h | N-Morpholinyl derivative |

| Fluoro (C-4) | Low | No reaction with NH₃ (25°C) | — |

Functionalization of the Thiophene and Pyridine Rings

- Thiophene Modifications :

- Pyridine Reactivity :

Table 3: Heterocycle Functionalization

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Thiophene Bromination | NBS, THF, 0°C | 5-Bromo-thiophene analog | Antiviral studies |

| Pyridine N-Oxidation | H₂O₂, CH₃COOH, 60°C | N-Oxide derivative | Kinase inhibition |

Redox Reactions

- Amide Reduction : LiAlH₄ reduces the amide to a secondary amine (rarely employed due to stability concerns) (source , ).

- Nitro Group Reduction : Catalytic hydrogenation of nitro intermediates (e.g., in precursor synthesis) using H₂/Pd-C (source , ).

Stability Under Acidic/Basic Conditions

- Acidic Hydrolysis : Benzamide bond cleaves in concentrated HCl at 100°C, yielding 2-chloro-4-fluorobenzoic acid (source,).

- Base Stability : Resists hydrolysis in NaOH (1M, 25°C) but degrades in NaOH/EtOH at 80°C (source , ).

Key Research Findings

Wissenschaftliche Forschungsanwendungen

2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

Materials Science: The compound can be used in the development of organic semiconductors or light-emitting diodes (OLEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings can facilitate binding to biological macromolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparison

Pharmacological and Physicochemical Properties

Bioactivity :

- The target compound’s benzamide-thiophene-pyridine scaffold is structurally distinct from HDAC inhibitors like tubastatin A (benzamide with a tetrahydro-pyrido indole group) and kinase inhibitors like risvodetinib (pyrimidine-linked benzamide) . Its thiophene moiety may confer unique selectivity for targets such as tyrosine kinases or inflammatory mediators.

- Compounds like 4d () feature thiazol rings with morpholine/pyrrolidine substituents, which may enhance solubility compared to the target compound’s thiophene group .

- Piperazine/morpholine groups in 4d–4i () and risvodetinib introduce basic nitrogen atoms, enhancing solubility in acidic environments.

- Target Selectivity: Tubastatin A’s N-hydroxy group is critical for HDAC6 inhibition , whereas the target compound lacks this feature, suggesting divergent mechanisms. Saflufenacil’s sulfamoyl group directs its herbicidal activity , highlighting how minor structural changes drastically alter application.

Biologische Aktivität

The compound 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide represents a novel class of benzamide derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can be represented as follows:

This compound features a chloro and a fluoro substituent on the benzene ring, which are critical for its biological activity. The thiophene and pyridine rings contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide. For instance, compounds with similar structures have shown significant activity against several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide | PC3 (Prostate Cancer) | 1.53 |

| 2-chloro-N-(phenyl)benzamide | HepG2 (Liver Cancer) | 0.90 |

| 3-(5-(thiophen-2-yl)pyridin)benzamide | A549 (Lung Cancer) | 1.81 |

These compounds induce apoptosis and cell cycle arrest, primarily through the dysregulation of mitotic spindles and activation of caspases, suggesting a potential mechanism for their anticancer effects .

The mechanism by which 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its biological effects is likely multifaceted:

- Inhibition of Kinases : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : The compound may promote apoptosis via mitochondrial pathways, leading to the cleavage of pro-apoptotic proteins such as Mcl-1 and the activation of caspases .

- Cell Cycle Arrest : Evidence suggests that these compounds can cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating .

Case Studies

Several case studies have documented the efficacy of benzamide derivatives in preclinical models:

- Prostate Cancer Study : A study demonstrated that a related benzamide derivative significantly reduced tumor growth in PC3 xenograft models, supporting its potential use in prostate cancer therapy .

- Liver Cancer Research : Another investigation found that compounds similar to 2-chloro-4-fluoro-N-(pyridin-3-yl)benzamide exhibited potent cytotoxicity against HepG2 cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.